1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine
Description
The compound 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is a secondary amine featuring two pyrazole rings. The first pyrazole (1,5-dimethyl-substituted) is linked via a methanamine bridge to a second pyrazole bearing an isopropyl group at the 1-position. This structure is part of a broader class of pyrazole derivatives, which are widely studied for their pharmacological and material science applications due to their versatile electronic and steric properties .
Structural characterization of such compounds typically employs techniques like X-ray crystallography (using SHELX software ) and NMR spectroscopy.
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-10(2)18-9-12(6-16-18)5-14-7-13-8-15-17(4)11(13)3;/h6,8-10,14H,5,7H2,1-4H3;1H |
InChI Key |
JXUYDNOGPNVIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CN(N=C2)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
The target compound is a bifunctional pyrazole derivative characterized by two distinct pyrazole rings connected via a methanamine linker. The 1,5-dimethylpyrazole moiety and the isopropyl-substituted pyrazole group necessitate multi-step synthetic routes, often involving (1) pyrazole ring formation, (2) functional group introduction, and (3) linkage via nucleophilic substitution or condensation reactions. Industrial methods prioritize scalability, while laboratory-scale syntheses focus on precision and purity.
Key Synthetic Challenges
- Regioselectivity : Ensuring proper substitution patterns on both pyrazole rings.
- Steric Hindrance : Managing bulky substituents (e.g., isopropyl groups) during coupling reactions.
- Solvent Compatibility : Balancing reaction efficiency with environmental and safety considerations.
Stepwise Synthesis and Reaction Mechanisms
Formation of the 1,5-Dimethylpyrazole Moiety
The 1,5-dimethylpyrazole ring is typically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, acetylacetone reacts with methylhydrazine under acidic conditions to yield 1,3,5-trimethylpyrazole, which is subsequently functionalized at the 4-position.
Reaction Conditions :
- Reagents : Acetylacetone, methylhydrazine, acetic acid.
- Temperature : 80–100°C.
- Yield : 70–85% after recrystallization.
Synthesis of the Isopropyl-Substituted Pyrazole
The isopropyl group is introduced via alkylation of 1H-pyrazole-4-carbaldehyde using isopropyl bromide in the presence of a base such as potassium carbonate. This step requires anhydrous conditions to prevent hydrolysis.
Reaction Conditions :
- Solvent : Dimethylformamide (DMF).
- Catalyst : Tetrabutylammonium iodide (TBAI).
- Time : 12–24 hours.
- Yield : 60–75%.
Methanamine Linkage Formation
The final step involves coupling the two pyrazole derivatives via a methanamine bridge. This is achieved through a nucleophilic substitution reaction between a chloromethyl intermediate and the amine group of the opposing pyrazole.
Reaction Conditions :
- Reagents : Chloromethylpyrazole, amine derivative, triethylamine.
- Solvent : Dichloromethane (DCM).
- Temperature : Room temperature.
- Yield : 50–65%.
Table 1: Summary of Synthetic Steps
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1. 1,5-Dimethylpyrazole | Acetylacetone, methylhydrazine | 80°C, acetic acid | 70–85% |
| 2. Isopropylpyrazole | Pyrazole-4-carbaldehyde, isopropyl bromide | DMF, TBAI, 24h | 60–75% |
| 3. Methanamine linkage | Chloromethylpyrazole, amine | DCM, triethylamine | 50–65% |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DMF enhance reaction rates for alkylation steps, while DCM minimizes side reactions during amine coupling. Recent studies advocate for green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact without compromising yield.
Catalytic Systems
- Phase-Transfer Catalysts : TBAI improves alkylation efficiency by facilitating reactant mobility.
- Metal Catalysts : Palladium on carbon (Pd/C) has been explored for hydrogenation steps but is less common in this synthesis.
Temperature and Time Optimization
Elevated temperatures (80–100°C) accelerate ring-forming reactions but risk decomposition. Conversely, room-temperature conditions are preferred for amine coupling to preserve stereochemistry.
Purification and Characterization
Chromatographic Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane mixtures (3:7 ratio) resolves unreacted precursors.
- HPLC : Ensures >95% purity for pharmaceutical-grade material.
Spectroscopic Validation
- NMR : Distinct peaks at δ 2.25 (CH3 of dimethylpyrazole) and δ 1.25 (isopropyl CH3) confirm structure.
- Mass Spectrometry : Molecular ion peak at m/z 283.8 aligns with the theoretical molecular weight.
Industrial-Scale Production Considerations
Scalability Challenges
- Cost Efficiency : Bulk procurement of isopropyl bromide and acetylacetone reduces expenses.
- Waste Management : Solvent recovery systems (e.g., distillation) mitigate environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various alkylated pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The structure–activity relationship (SAR) analyses indicate that modifications on the pyrazole ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups have shown improved activity against breast cancer and hepatocellular carcinoma cell lines .
Anticonvulsant Properties
Research has demonstrated that certain pyrazole derivatives exhibit anticonvulsant activity. The compound's structural features may contribute to its ability to modulate neurotransmitter systems, thus providing a basis for further exploration as an anticonvulsant agent .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating inflammatory diseases. Studies on related compounds have shown promising results in reducing inflammation markers in vitro and in vivo .
Structure–Activity Relationship (SAR)
The effectiveness of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is largely influenced by its structural components. Key findings from SAR studies include:
- Substituent Variations : Alterations in substituents on the pyrazole ring significantly affect biological activity.
- Linker Influence : The nature of the linker connecting the pyrazole moieties plays a crucial role in determining the compound's pharmacological profile .
Case Study 1: Anticancer Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds similar to 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values in the low micromolar range .
Case Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant properties of pyrazole derivatives. The studied compounds demonstrated varying degrees of efficacy in seizure models, with certain analogues showing protective effects comparable to established anticonvulsants. This suggests that further development of this class of compounds could yield effective new treatments for epilepsy .
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The pathways involved may include inhibition of enzymes or interaction with DNA/RNA, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s unique properties arise from its substituents:
- 1,5-Dimethylpyrazole moiety : Enhances steric bulk and electron-donating effects.
- 1-Isopropylpyrazole moiety : Introduces greater hydrophobicity compared to smaller alkyl groups (e.g., methyl).
Key comparisons with structurally related compounds are summarized below:
Biological Activity
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound characterized by its dual pyrazole structure. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in various therapeutic areas, particularly in neurological disorders and enzyme inhibition.
The molecular formula of the compound is with a molecular weight of 283.80 g/mol. The IUPAC name is N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine hydrochloride. Its structure includes two pyrazole rings that contribute to its biological activity and chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C13H22ClN5 |
| Molecular Weight | 283.80 g/mol |
| IUPAC Name | N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine hydrochloride |
| InChI Key | APEBUPKBTMETQV-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its role as a ligand that interacts with specific enzymes and receptors. The dual pyrazole structure allows for diverse interactions within biological systems, potentially modulating enzymatic activity or receptor signaling pathways.
Potential Targets
- Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptors : It could bind to neurotransmitter receptors, influencing neurological functions.
Biological Activity Studies
Recent studies have explored the compound's biological effects, including:
1. Enzyme Inhibition
Research indicates that the compound exhibits inhibitory effects on certain enzymes critical for metabolic processes. For example, it has been shown to inhibit the activity of phosphodiesterase (PDE), which plays a significant role in cellular signaling pathways.
2. Neuroprotective Effects
In vitro studies suggest that the compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This property could be beneficial for developing treatments for neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Case Study 1: Neuroprotection in Animal Models
A study involving animal models of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Case Study 2: Antioxidant Activity
In another study, the compound was evaluated for its antioxidant properties. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, supporting its role as an antioxidant agent.
Comparative Analysis
When compared to similar compounds, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine shows unique characteristics due to its structural complexity and multifunctionality.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone | Simple pyrazole derivative | Moderate enzyme inhibition |
| 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | Pyrazole with benzoic acid | Limited neuroprotective effects |
| 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N... | Dual pyrazole structure | Significant neuroprotection and enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
